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molecular formula C12H14N2O2 B8273196 N-(2-hydroxyethyl)-N-methyl-1H-indole-5-carboxamide

N-(2-hydroxyethyl)-N-methyl-1H-indole-5-carboxamide

Cat. No. B8273196
M. Wt: 218.25 g/mol
InChI Key: BBHLCTFNCHUDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09174980B2

Procedure details

To a stirred solution of R-5 (100 mg, 0.62 mmol) in anhydrous DMF (3 mL) is added HATU (472 mg, 1.24 mmol) and DIPEA (322 mL, 1.86 mmol) and the reaction is stirred at room temperature for 1 h. 2-(Methylamino)ethanol (100 mL, 1.24 mmol) is added and the mixture is stirred at room temperature for 16 h. The reaction is diluted with DCM and saturated aqueous NaHCO3, the layers separated, and the aqueous solution extracted with further DCM. Combined organics are washed with saturated aqueous NaHCO3, and brine. NaCl is then added to the combined aqueous phases and then the aqueous solution extracted with EtOAc. Combined organics are washed with brine, dried over anhydrous Na2SO4 and concentrated in vacuo to give the title intermediate I-6 (379.4 mg) m/z 219.0 [M+H].
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
472 mg
Type
reactant
Reaction Step Two
Name
Quantity
322 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C(ON1N=N[C:11]2[CH:12]=CC=N[C:10]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CC[N:27]([CH:31]([CH3:33])C)[CH:28]([CH3:30])[CH3:29].CNC[CH2:37][OH:38].[CH3:39][N:40]([CH:42]=[O:43])[CH3:41]>C(Cl)Cl.C([O-])(O)=O.[Na+]>[OH:38][CH2:37][CH2:39][N:40]([CH3:41])[C:42]([C:11]1[CH:10]=[C:30]2[C:28](=[CH:29][CH:12]=1)[NH:27][CH:31]=[CH:33]2)=[O:43] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CNCCO
Step Two
Name
Quantity
472 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
322 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction is stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution extracted with further DCM
WASH
Type
WASH
Details
Combined organics are washed with saturated aqueous NaHCO3, and brine
ADDITION
Type
ADDITION
Details
NaCl is then added to the combined aqueous phases
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution extracted with EtOAc
WASH
Type
WASH
Details
Combined organics are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCN(C(=O)C=1C=C2C=CNC2=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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